molecular formula C13H19NO B14839656 3-Cyclopropoxy-5-ethyl-4-isopropylpyridine

3-Cyclopropoxy-5-ethyl-4-isopropylpyridine

Cat. No.: B14839656
M. Wt: 205.30 g/mol
InChI Key: NDNHMKKTTOLQKP-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-ethyl-4-isopropylpyridine is an organic compound with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an ethyl group, and an isopropyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-ethyl-4-isopropylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl alcohol with 5-ethyl-4-isopropylpyridine in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the cyclopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-ethyl-4-isopropylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-5-ethyl-4-isopropylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-ethyl-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-ethyl-4-isopropylpyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-cyclopropyloxy-5-ethyl-4-propan-2-ylpyridine

InChI

InChI=1S/C13H19NO/c1-4-10-7-14-8-12(13(10)9(2)3)15-11-5-6-11/h7-9,11H,4-6H2,1-3H3

InChI Key

NDNHMKKTTOLQKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1C(C)C)OC2CC2

Origin of Product

United States

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